
3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both oxazole and pyrrole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the oxazole and pyrrole rings followed by their subsequent coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the oxazole ring can be synthesized by the reaction of an α-haloketone with an amide in the presence of a base. The pyrrole ring can be formed through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to improve yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole and pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole and pyrrole N-oxides, while substitution reactions can introduce various alkyl, aryl, or acyl groups.
Applications De Recherche Scientifique
3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The oxazole and pyrrole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds like 2,4-dimethyloxazole and 4,5-diphenyloxazole share the oxazole ring structure.
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole and 3,4-diphenylpyrrole are structurally similar due to the presence of the pyrrole ring.
Uniqueness
3-Methyl-5-(4-methyloxazol-5-yl)-1H-pyrrole-2-carboxylic acid is unique due to the combination of both oxazole and pyrrole rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H10N2O3 |
|---|---|
Poids moléculaire |
206.20 g/mol |
Nom IUPAC |
3-methyl-5-(4-methyl-1,3-oxazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-5-3-7(12-8(5)10(13)14)9-6(2)11-4-15-9/h3-4,12H,1-2H3,(H,13,14) |
Clé InChI |
CTLHRDQMCOFJHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=C(N=CO2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrazolo[1,5-a]indol-4-one](/img/structure/B13032119.png)

![Tert-butyl 3-amino-5H,6H,7H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13032123.png)
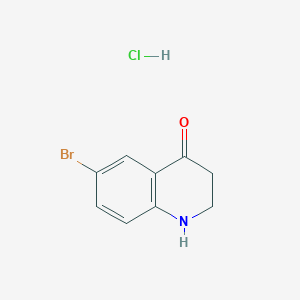
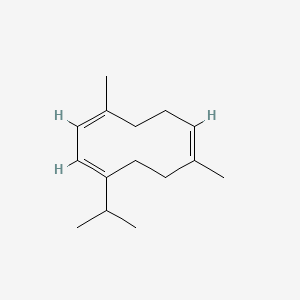
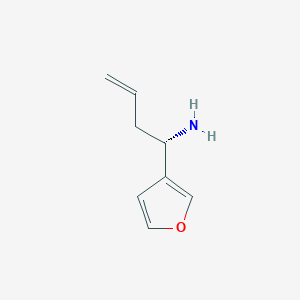


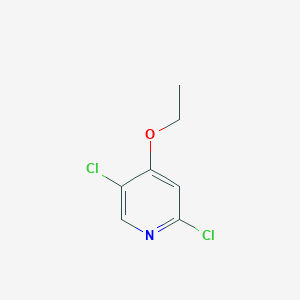
![8-(Trifluoromethyl)-4,5-dihydropyrido[3,2-F][1,4]oxazepin-3(2H)-one](/img/structure/B13032187.png)
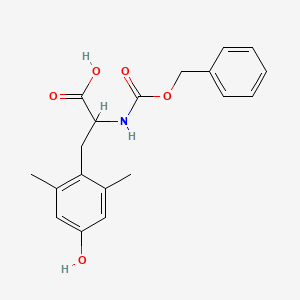
![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)

